molecular formula C13H11N5O4 B4737810 (4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

Cat. No.: B4737810
M. Wt: 301.26 g/mol
InChI Key: ZTCFVDNXEABJCE-UHFFFAOYSA-N
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Description

(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound characterized by its unique structure, which includes both pyrazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of pyrazole and furan rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-methylpyrazol-1-yl)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-9-4-15-17(6-9)13(19)12-3-2-11(22-12)8-16-7-10(5-14-16)18(20)21/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCFVDNXEABJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Reactant of Route 2
(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Reactant of Route 3
(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Reactant of Route 4
(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Reactant of Route 5
(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
Reactant of Route 6
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(4-METHYL-1H-PYRAZOL-1-YL){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

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